BLT1 Receptor Binding Potency: Moxilubant vs. Amelubant, Etalocib, and CP-105696
Moxilubant inhibits LTB4 signaling with an in vitro potency of 2–4 nM . This is significantly more potent than Amelubant (Ki = 221-230 nM) [1], Etalocib (Ki = 25 nM) [2], and CP-105696 (IC50 = 5-8.42 nM) . The nearly 100-fold difference relative to Amelubant and 6-10 fold difference relative to Etalocib is critical for achieving target occupancy at lower concentrations, minimizing off-target effects in vitro.
| Evidence Dimension | Inhibitory Potency / Binding Affinity (nM) |
|---|---|
| Target Compound Data | 2–4 nM (IC50/potency range) |
| Comparator Or Baseline | Amelubant: 221-230 nM (Ki); Etalocib: 25 nM (Ki); CP-105696: 5-8.42 nM (IC50) |
| Quantified Difference | Moxilubant is ~50-100x more potent than Amelubant, ~6-10x more potent than Etalocib, and comparable or slightly more potent than CP-105696. |
| Conditions | Radioligand binding assays / functional LTB4 signaling assays in human neutrophils or recombinant BLT1-expressing cells. |
Why This Matters
This high potency allows for lower compound usage in screening assays, reducing cost and potential vehicle toxicity, while ensuring robust target engagement.
- [1] Amelubant (BIIL 284) Product Datasheet. Probes & Drugs Portal. View Source
- [2] Etalocib (LY293111) Product Datasheet. Probes & Drugs Portal. View Source
